molecular formula C15H21N3O3 B4240249 ethyl 4-{[(3-methylphenyl)amino]carbonyl}-1-piperazinecarboxylate

ethyl 4-{[(3-methylphenyl)amino]carbonyl}-1-piperazinecarboxylate

Cat. No. B4240249
M. Wt: 291.35 g/mol
InChI Key: VRUIWWATCNYPKW-UHFFFAOYSA-N
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Patent
US09193741B2

Procedure details

To a solution of ethyl piperazine-1-carboxylate (1.0 g, 6.32 mmol) in dichloromethane (30 ml) was added m-tolylisocyanate (0.90 mg, 6.95 mmol). The reaction mixture was stirred at room temperature for 2 hours. The mixture was diluted with dichloromethane and washed with water, brine and dried over Na2SO4. After removing the solvents, the residue was purified by chromatography on silica gel (CH2Cl2/MeOH 50:1) to yield the title compound as a white solid (1.6 g, 87%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.9 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[C:12]1([CH3:21])[CH:17]=[CH:16][CH:15]=[C:14]([N:18]=[C:19]=[O:20])[CH:13]=1>ClCCl>[C:12]1([CH3:21])[CH:17]=[CH:16][CH:15]=[C:14]([NH:18][C:19]([N:4]2[CH2:5][CH2:6][N:1]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:2][CH2:3]2)=[O:20])[CH:13]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1(CCNCC1)C(=O)OCC
Name
Quantity
0.9 mg
Type
reactant
Smiles
C1(=CC(=CC=C1)N=C=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After removing the solvents
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica gel (CH2Cl2/MeOH 50:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC(=CC=C1)NC(=O)N1CCN(CC1)C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.